

Zorifertinib hepatotoxicity elevated liver enzymes monitoring

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Compound Focus: Zorifertinib

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Clinical Hepatotoxicity Profile and Monitoring Requirements

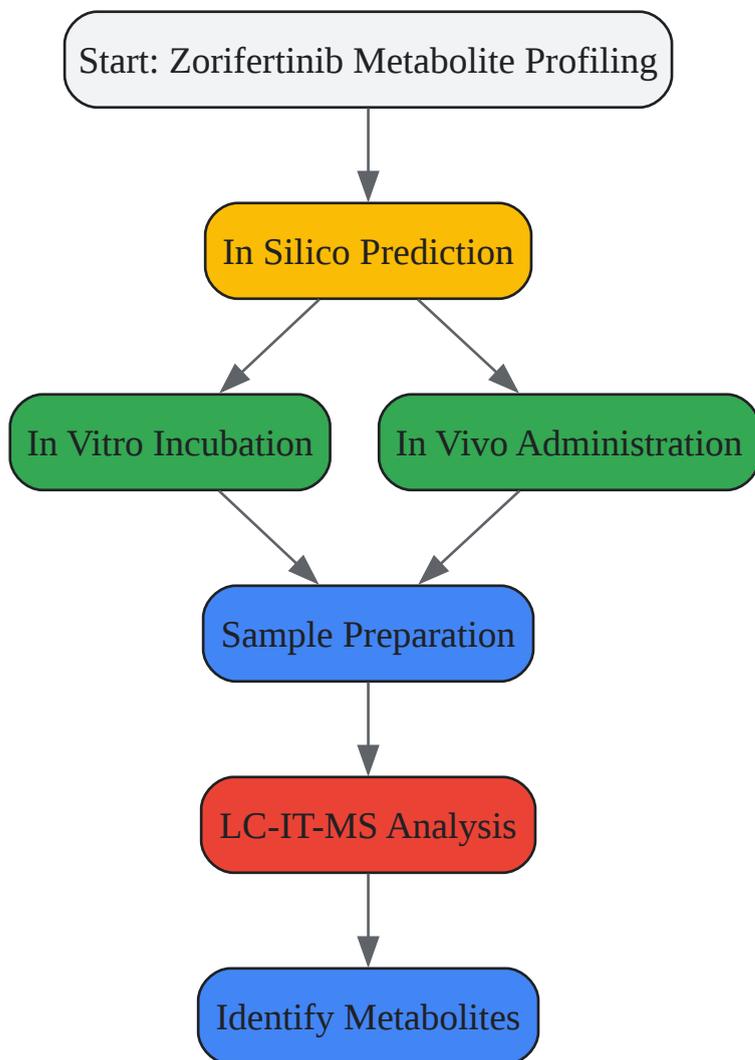
The following table summarizes key hepatotoxicity data from the FDA-approved prescribing information and clinical trials [1]:

Aspect of Hepatotoxicity	Clinical Data and Recommendations
Incidence	Hepatotoxicity was identified as one of the most common adverse effects in the Beamion LUNG-1 trial (NCT04886804) [1].
Monitoring Parameters	Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin [1].

| **Monitoring Schedule** | **Baseline:** Before treatment initiation. **First 12 weeks:** Every 2 weeks. **After 12 weeks:** Monthly thereafter. **For elevated enzymes:** More frequent testing is required [1]. || **Management** | Dosing should be interrupted, reduced, or permanently discontinued based on the severity of the hepatotoxicity [1]. |

Experimental Protocols for Metabolite Profiling

For researchers investigating the mechanisms behind **zorifertinib**-induced liver injury, profiling its metabolites is crucial. The following workflow and protocols are adapted from a published study on **zorifertinib** metabolism [2] [3].



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Protocol 1: In Silico Prediction of Metabolism and Reactive Sites

This protocol helps predict vulnerable metabolic sites and potential reactive intermediates *before* laboratory experiments [2] [3].

- **Objective:** To predict the primary metabolic sites of **zorifertinib** and the enzymes involved, as well as to identify potential reactive intermediates.
- **Software Tools:**
 - **WhichP450 module (StarDrop software):** Used to predict the composite site lability (CSL) and identify which cytochrome P450 (CYP) isoforms are most likely involved in metabolism.
 - **XenoSite Reactivity Model (Online):** Used to predict pathways for bioactivation and formation of reactive metabolites.
- **Procedure:**
 - Input the chemical structure of **zorifertinib** into the software.
 - Run the metabolism prediction to obtain the CSL values; lower values indicate more vulnerable metabolic sites.
 - Review the pie chart output indicating the primary CYP isoforms responsible for metabolism.
 - Use the XenoSite reactor to predict potential reactive intermediates.

Protocol 2: In Vitro Incubation with Rat Liver Microsomes (RLMs) and Trapping of Reactive Metabolites

This protocol is used to generate and detect both stable and reactive metabolites in a controlled system [2] [3].

- **Objective:** To generate and identify phase I/II metabolites and reactive intermediates of **zorifertinib**.
- **Materials:**
 - **Zorifertinib** reference standard.
 - Rat Liver Microsomes (RLMs) or isolated perfused rat hepatocytes.
 - NADPH (cofactor), Potassium Cyanide (KCN), Glutathione (GSH).
 - Incubation buffer (e.g., Phosphate buffer, pH 7.4).
 - Acetonitrile (ACN), Formic Acid.
- **Equipment:** Agilent 1200 HPLC system coupled to an Agilent 6320 Ion Trap Mass Spectrometer (or equivalent LC-IT-MS system).
- **Chromatographic Conditions** [2] [3]:
 - **Column:** Agilent Eclipse Plus C18 (150 mm × 2.1 mm, 3.5 μm).
 - **Mobile Phase:** A: 0.1% Formic acid in water; B: Acetonitrile.
 - **Gradient:** 5% B to 90% B over 65 minutes.
 - **Flow Rate:** 0.25 mL/min.
 - **Injection Volume:** 10 μL.
 - **Column Temperature:** 23 ± 2 °C.
- **Mass Spectrometry Conditions** [2] [3]:
 - **Ionization:** Positive Electrospray Ionization (ESI+).

- **Capillary Voltage:** 4000 V.
- **Drying Gas Flow:** 10 L/min.
- **Drying Gas Temperature:** 350 °C.
- **Incubation Procedure:**
 - Prepare the incubation mixture containing:
 - RLMs (e.g., 0.5 mg protein/mL)
 - **Zorifertinib** (e.g., 10 µM)
 - Trapping agents: **1.0 mM KCN** (to trap iminium ions) and **1.0 mM GSH** (to trap reactive quinone-type intermediates).
 - Phosphate buffer (pH 7.4)
 - Pre-incubate the mixture for 5 minutes at 37°C.
 - Start the reaction by adding NADPH (1.0 mM final concentration).
 - Incubate for 60-120 minutes at 37°C.
 - Stop the reaction by adding ice-cold ACN (2 volumes).
 - Vortex, centrifuge (13,000 rpm for 10 minutes), and collect the supernatant.
 - Evaporate the supernatant under nitrogen and reconstitute the residue in mobile phase for LC-IT-MS analysis.

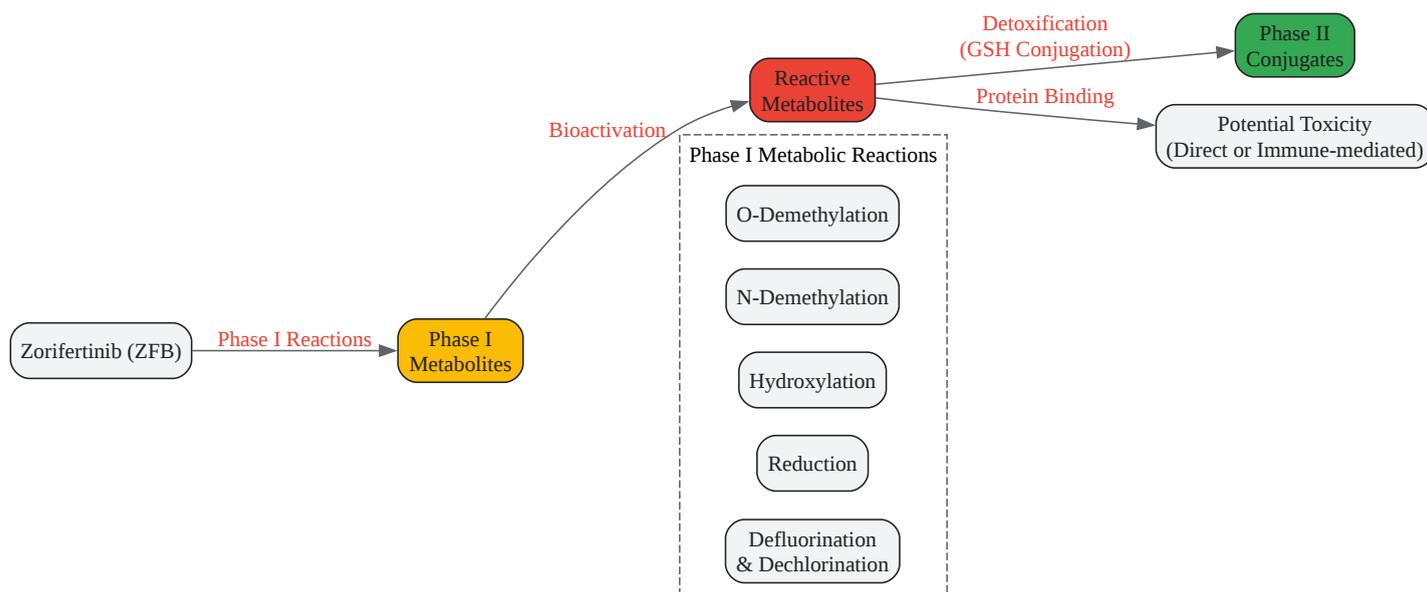
Protocol 3: In Vivo Metabolite Profiling in Rats

This protocol provides a holistic view of the metabolites actually formed in a living organism [2] [3].

- **Objective:** To identify the metabolites of **zorifertinib** excreted in urine.
- **Animal Model:** Sprague Dawley rats.
- **Dosing:** Administer **zorifertinib** (10 mg kg⁻¹) via oral gavage.
- **Sample Collection:** House rats in metabolic cages. Collect urine samples at specific time intervals (0, 6, 12, 18, 24, 48, 72, 96, and 120 hours) after dosing.
- **Sample Preparation:** Filter the urine samples and store at -70°C until analysis. Prior to LC-IT-MS analysis, proteins may be precipitated, and the supernatant diluted with mobile phase.

Metabolic Pathways and Hepatotoxicity Link

The experimental data reveals that **zorifertinib** undergoes extensive metabolism, which is a potential cause of its hepatotoxicity [2] [3]. The identified metabolic pathways and their potential toxicological significance are summarized below.



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- **Phase I Metabolism:** The study identified six phase I metabolites formed through **N-demethylation, O-demethylation, hydroxylation, reduction, defluorination, and dechlorination** [2] [3].
- **Reactive Metabolites:** A key finding was the formation of reactive intermediates.
 - The **N-methyl piperazine ring** undergoes bioactivation to form **iminium ions**, which were trapped with potassium cyanide (KCN) [2] [3].
 - The **phenyl amine ring** can form **iminoquinone reactive intermediates**, which were trapped with glutathione (GSH) [2] [3].
- **Phase II Metabolism:** The study also detected phase II metabolites, including direct **sulphate and glucuronide conjugates** [2] [3].
- **Toxicological Implication:** The formation of reactive metabolites (iminium and iminoquinone) is a recognized mechanism for drug-induced toxicity. These electrophilic species can covalently bind to cellular proteins, leading to direct cell stress or triggering an immune-mediated response, resulting in liver injury [2] [3].

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